(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate
Description
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXFQTQLIVTDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazine ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The bromobenzoate ester group is then introduced via esterification reactions, often using bromobenzoic acid and an alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted triazine derivatives, while hydrolysis would produce the corresponding benzoic acid and alcohol.
Scientific Research Applications
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The bromobenzoate ester group may also play a role in the compound’s overall bioactivity by facilitating its binding to target molecules.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate
- Structure: Features a butanoate ester chain instead of the bromobenzoate group.
- Synthesis: Prepared via esterification of 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoic acid ().
- Applications : Primarily used as a research chemical, though its commercial availability is discontinued ().
- Key Differences : The absence of bromine reduces molecular weight and lipophilicity compared to the target compound.
N-(4-Methoxyphenyl)-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamide (5b)
- Structure : Incorporates a sulfonamide group and methoxyphenyl substituent.
- Biological Activity : Exhibits α-glucosidase inhibitory activity (IC50 values in the micromolar range) ().
TAK-041 (NBI-1065846)
- Structure : Contains an acetamide linker and trifluoromethoxyphenyl group ().
- Applications : A GPR139 inhibitor investigated for schizophrenia treatment.
- Key Differences : The acetamide group and fluorinated substituent confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to ester-based derivatives .
Table 1: Key Properties of Selected Benzotriazinone Derivatives
Key Observations:
- Lipophilicity: The target compound’s bromine atom increases lipophilicity (clogP ~3.5) compared to non-halogenated analogs, which may affect membrane permeability and metabolic stability.
- Synthetic Complexity : Bromobenzoate derivatives require careful handling of halogenated reagents, whereas sulfonamide derivatives (e.g., 5b) utilize simpler coupling agents like TCT:DMF .
- Stability : Esters (e.g., target compound) are prone to hydrolysis under acidic/basic conditions, whereas sulfonamides and amides (e.g., TAK-041) exhibit greater stability .
Enzyme Inhibition
- α-Glucosidase Inhibition: Benzotriazinone sulfonamides (e.g., 5c, IC50 = 29.75 µM) show moderate activity, likely due to hydrogen bonding with the enzyme’s active site . The target compound’s bromobenzoate group may reduce potency due to steric hindrance, though this requires experimental validation.
- GPR139 Modulation : TAK-041’s acetamide structure enables specific receptor interactions, highlighting the importance of functional group choice in target engagement .
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate is a member of the triazinone family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate is . The compound features a triazinone core fused with a bromobenzoate moiety, which may enhance its reactivity and interaction with biological targets.
Enzyme Inhibition
One of the primary biological activities associated with this compound is its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the cholinergic pathway, where their inhibition can lead to increased levels of acetylcholine in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
-
Enzyme Inhibition Studies :
- Inhibitory assays demonstrated that (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate exhibits significant inhibitory activity against AChE. This was confirmed through kinetic studies indicating a mixed-type inhibition mode. Docking studies further revealed that the compound interacts with both the catalytic site and peripheral anionic site of AChE .
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
The following table summarizes key structural analogs and their notable activities:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Triazine Derivatives | Contains triazine ring | Anticancer properties |
| Benzothiazole Compounds | Contains benzothiazole core | Antimicrobial activity |
| Iodoquinol | Iodinated quinoline derivative | Antiparasitic effects |
The unique combination of a triazinone core with a bromobenzoate moiety in (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate may enhance its bioactivity compared to other similar compounds by providing distinct interaction profiles with biological targets.
Study on Acetylcholinesterase Inhibition
In a study focused on synthesizing novel derivatives based on the triazinone structure, compounds similar to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate were evaluated for their inhibitory effects on AChE. Among these derivatives, certain compounds exhibited higher inhibitory activity than donepezil, a standard treatment for Alzheimer’s disease .
Neuroprotective Activity Evaluation
Another investigation assessed the neuroprotective effects of related triazinone compounds against oxidative stress. The results indicated that specific derivatives not only inhibited AChE but also protected neuronal cells from oxidative damage, suggesting dual therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
